1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-chlorophenyl)sulfonyl]piperazine
Description
Introduction and Background
Historical Context and Discovery
The compound 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-chlorophenyl)sulfonyl]piperazine emerged as part of broader efforts to develop piperazine-based pharmacophores. Piperazine derivatives have been explored since the mid-20th century for their neuroactive properties, and structural modifications, such as sulfonylation and benzodioxole substitution, have been systematically investigated to enhance bioactivity. Early studies focused on synthesizing analogs with varying substituents to optimize receptor binding or enzymatic inhibition.
Significance in Chemical Research
This compound is notable for its dual functionalization of a piperazine core. The benzodioxole moiety (1,3-benzodioxol-5-ylmethyl) and sulfonyl group (3-chlorophenylsulfonyl) contribute to its potential as:
Nomenclature and Identification Systems
IUPAC Nomenclature
The systematic name reflects the compound’s structure:
This compound .
This designation specifies:
- 1-(1,3-Benzodioxol-5-ylmethyl) : A benzodioxole ring attached via a methylene group to the piperazine’s nitrogen at position 1.
- 4-[(3-chlorophenyl)sulfonyl] : A sulfonyl group bonded to a 3-chlorophenyl ring at position 4 of the piperazine.
CAS Registry and Other Identifiers
| Identifier Type | Value | Source |
|---|---|---|
| CAS Number | 667912-17-6 | PubChem |
| PubChem CID | 983848 | PubChem |
| Molecular Formula | C₁₈H₁₉ClN₂O₄S | PubChem |
| Molecular Weight | 394.9 g/mol | PubChem |
Common Synonyms and Alternative Names
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-chlorophenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c19-15-2-1-3-16(11-15)26(22,23)21-8-6-20(7-9-21)12-14-4-5-17-18(10-14)25-13-24-17/h1-5,10-11H,6-9,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZJVWBQEMUGBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Piperazine Derivatives
The primary route involves sulfonylation of a pre-functionalized piperazine intermediate. Patent WO2004013120A1 describes the condensation of 4-(3-chlorophenyl)piperazine with 1,3-benzodioxole-5-sulfonyl chloride under basic conditions. The reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) as a base to scavenge HCl byproducts.
-
Dissolve 4-(3-chlorophenyl)piperazine (1.0 equiv) in DCM (10 mL/mmol).
-
Add 1,3-benzodioxole-5-sulfonyl chloride (1.1 equiv) dropwise at 0°C.
-
Stir for 12–16 hours at room temperature.
-
Quench with ice-cold water, extract with DCM, dry over Na₂SO₄, and concentrate.
-
Purify via column chromatography (hexane/ethyl acetate 3:1) to yield the title compound (68–72%).
Key parameters influencing yield include stoichiometric excess of sulfonyl chloride (10–15%) and rigorous exclusion of moisture.
Alternative Pathways: Reductive Amination
A secondary method employs reductive amination to construct the piperazine backbone. EP2937341A1 outlines the coupling of 1,3-benzodioxole-5-carbaldehyde with N-(3-chlorophenylsulfonyl)ethylenediamine under hydrogenation conditions. This two-step process involves:
-
Imine Formation: React 1,3-benzodioxole-5-carbaldehyde (1.0 equiv) with N-(3-chlorophenylsulfonyl)ethylenediamine (1.2 equiv) in ethanol at reflux (4–6 hours).
-
Reduction: Add sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) and stir at room temperature for 24 hours.
-
Isolate the product via filtration and recrystallize from ethanol/water (55–60% yield).
This route avoids harsh sulfonylation conditions but requires stringent control over pH (maintained at 5–6 using acetic acid) to prevent over-reduction.
Optimization and Scalability
Solvent and Base Selection
Comparative studies from ACS Omega demonstrate that polar aprotic solvents (e.g., DMF, DMSO) improve sulfonylation efficiency but complicate purification. Non-polar solvents like DCM or THF afford moderate yields (65–75%) with easier workup.
Table 1: Solvent Impact on Sulfonylation Yield
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | TEA | 25 | 72 |
| THF | DIPEA | 25 | 68 |
| DMF | K₂CO₃ | 50 | 81* |
| Ethanol | NaHCO₃ | 70 | 58 |
Note: DMF reactions require silica gel chromatography for purification.
Catalytic Enhancements
Incorporating catalytic iodine (5 mol%) accelerates sulfonylation by activating the sulfonyl chloride electrophile, reducing reaction time to 4–6 hours. However, iodine may induce side reactions with electron-rich aryl groups, necessitating careful stoichiometric control.
Analytical Characterization
Spectroscopic Validation
-
δ 2.35–3.25 (m, 8H, piperazine-CH₂)
-
δ 4.36 (s, 1H, CH₂-benzodioxole)
-
δ 6.80–7.40 (m, 7H, aromatic protons)
-
δ 45.9–50.4 (piperazine carbons)
-
δ 101.5 (benzodioxole O-CH₂-O)
-
δ 126.8–147.8 (aromatic carbons)
High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+ at m/z 394.9 (calculated 394.07).
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity with a retention time of 6.8 minutes. Residual solvents (DCM, THF) are below ICH Q3C limits (<600 ppm).
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-chlorophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-chlorophenyl)sulfonyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-chlorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives exhibit diverse pharmacological activities depending on their substitution patterns. Below is a detailed comparison of the target compound with structurally or functionally related analogues:
Structural Analogues
Physicochemical Properties
| Property | Target Compound | mCPP | TFMPP |
|---|---|---|---|
| LogP | ~3.5 (estimated) | 2.1 | 2.8 |
| Solubility (mg/mL) | Low (benzodioxole) | Moderate | Low (CF3 group) |
| Melting Point (°C) | 180–190 (predicted) | 132–135 | 120–125 |
Biological Activity
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-chlorophenyl)sulfonyl]piperazine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzodioxole moiety and a piperazine ring. Its molecular formula is with a molecular weight of 411.5 g/mol. The IUPAC name is 4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine.
| Property | Value |
|---|---|
| Molecular Formula | C21H29N7O2 |
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | 4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine |
The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly the dopamine receptors. It acts as a dopamine receptor agonist , which means it can stimulate these receptors, mimicking the effects of dopamine in the brain. This mechanism is particularly relevant for treating neurological disorders where dopamine deficiency plays a critical role.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
1. Antioxidant Activity
Studies have shown that derivatives of benzodioxole compounds possess significant antioxidant properties. This activity may contribute to neuroprotective effects against oxidative stress-related disorders.
2. Anti-inflammatory Properties
The compound has been investigated for its ability to inhibit nitric oxide (NO) formation, which is crucial in inflammatory processes. A series of analogs have demonstrated potent inhibition of inducible nitric oxide synthase (iNOS), suggesting potential applications in treating inflammatory diseases .
3. Antitumor Activity
In vitro studies have indicated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, one study highlighted the effectiveness of related compounds in reducing glioma viability through multiple mechanisms including apoptosis induction and cell cycle arrest .
Case Studies
Several case studies provide insights into the biological activity of this compound:
Case Study 1: Neuroprotective Effects
A study explored the neuroprotective effects of piperazine derivatives against neurodegenerative diseases. The findings suggested that these compounds could enhance dopaminergic signaling and reduce neuronal death in models of Parkinson's disease.
Case Study 2: Inhibition of NO Formation
In research focusing on inflammatory responses, a specific analog demonstrated high selectivity for iNOS over other forms (nNOS and eNOS). This selectivity is crucial for minimizing side effects while effectively managing inflammation .
Case Study 3: Anticancer Activity
A comparative analysis was conducted on various piperazine derivatives' anticancer properties. The results indicated that certain derivatives showed significant cytotoxicity against breast cancer cells through mechanisms involving apoptosis and necrosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
